Clavepictine A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

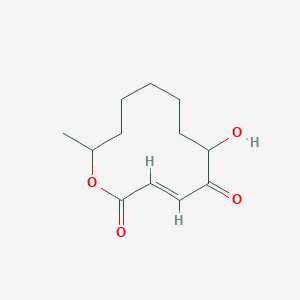

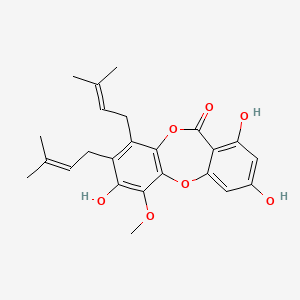

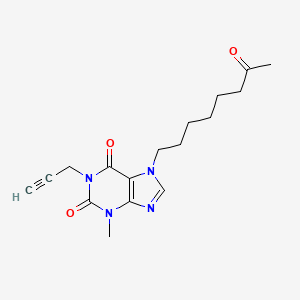

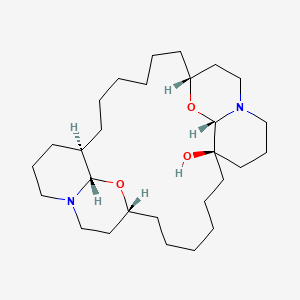

Clavepictine A is a natural product found in Clavelina picta with data available.

Applications De Recherche Scientifique

Synthesis and Chemical Studies

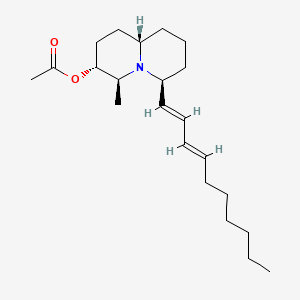

Clavepictine A, alongside its analogue Clavepictine B and pictamine, has been a subject of synthetic chemical research. A notable study outlined a short route for assembling Clavepictines A and B, featuring the development of its trisubstituted piperidine moiety via condensation of a beta-keto sulfone with an L-alanine-derived bromide and subsequent alkylative cyclization. This process also included the construction of its quinolizidine skeleton through a diastereoselective intramolecular conjugate addition. The stereochemical course of this conjugate addition was discussed, offering insights into the synthetic versatility and potential application of this compound in chemical research (Yu et al., 2006).

Biological Activity and Potential Therapeutic Uses

Research has also focused on the discovery and study of novel inhibitors for specific enzymes or receptors, where this compound analogues have been identified as potential candidates. For instance, a study into protein tyrosine phosphatase 1B (PTP1B), a target for therapy of type II diabetes and obesity, highlighted the use of computer-aided drug design to find small molecule inhibitors. Among the molecules identified were para-benzoquinone compounds and Clavepictine analogues, suggesting that derivatives of this compound might have therapeutic potential in treating conditions like diabetes and obesity (Zhang et al., 2017).

Synthetic Neuroactive Steroid Research

While not directly related to this compound, research on synthetic neuroactive steroids, such as SGE-516, demonstrates the broader context of how chemical compounds can influence neurological conditions. SGE-516 showed activity in a mouse model of Dravet syndrome, suggesting that compounds affecting GABAA receptors, similar in broader scope to neuroactive compounds like this compound, could offer new avenues for epilepsy treatment (Hawkins et al., 2017).

Propriétés

Formule moléculaire |

C22H37NO2 |

|---|---|

Poids moléculaire |

347.5 g/mol |

Nom IUPAC |

[(3R,4S,6S,9aS)-6-[(1E,3E)-deca-1,3-dienyl]-4-methyl-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-3-yl] acetate |

InChI |

InChI=1S/C22H37NO2/c1-4-5-6-7-8-9-10-11-13-20-14-12-15-21-16-17-22(25-19(3)24)18(2)23(20)21/h9-11,13,18,20-22H,4-8,12,14-17H2,1-3H3/b10-9+,13-11+/t18-,20+,21-,22+/m0/s1 |

Clé InChI |

NISMLZNZORHXMO-FMOGBJGNSA-N |

SMILES isomérique |

CCCCCC/C=C/C=C/[C@@H]1CCC[C@@H]2N1[C@H]([C@@H](CC2)OC(=O)C)C |

SMILES canonique |

CCCCCCC=CC=CC1CCCC2N1C(C(CC2)OC(=O)C)C |

Synonymes |

clavepictine A |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{4-(Biphenyl-2-ylmethoxy)-1-[2-(4-fluoro-benzoyl)-benzoyl]-pyrrolidin-2-ylmethyl}-4-(2,4-dioxo-thiazolidin-5-ylidenemethyl)-benzamide](/img/structure/B1251486.png)

![(1R,5S,7S,8R,9S)-8,9-dihydroxy-7-phenyl-2,6-dioxabicyclo[3.3.1]nonan-3-one](/img/structure/B1251496.png)